N-(6-Bromo-8-ethylquinolin-5-yl)benzamide
CAS No.: 95813-71-1
Cat. No.: VC8335602
Molecular Formula: C18H15BrN2O
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95813-71-1 |
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Molecular Formula | C18H15BrN2O |
Molecular Weight | 355.2 g/mol |
IUPAC Name | N-(6-bromo-8-ethylquinolin-5-yl)benzamide |
Standard InChI | InChI=1S/C18H15BrN2O/c1-2-12-11-15(19)17(14-9-6-10-20-16(12)14)21-18(22)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,21,22) |
Standard InChI Key | FHTFERILWCRLIV-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br |
Canonical SMILES | CCC1=CC(=C(C2=C1N=CC=C2)NC(=O)C3=CC=CC=C3)Br |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
N-(6-Bromo-8-ethylquinolin-5-yl)benzamide consists of a quinoline backbone substituted at positions 5, 6, and 8. The quinoline nucleus (C₉H₆N) is modified as follows:
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Position 5: Benzamide group (-NHCOC₆H₅)
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Position 6: Bromine atom
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Position 8: Ethyl group (-CH₂CH₃)
This substitution pattern creates a sterically hindered environment, influencing its reactivity and intermolecular interactions . The bromine atom enhances electrophilic substitution potential, while the benzamide group introduces hydrogen-bonding capabilities critical for biological targeting .
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description |
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CAS Registry Number | 95813-71-1 |
Molecular Formula | C₁₈H₁₅BrN₂O |
Molecular Weight | 355.23 g/mol |
Exact Mass | 354.0312 Da |
Topological Polar Surface | 58.2 Ų |
LogP (Octanol-Water) | 4.12 (estimated) |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 3 (amide O, quinoline N, methoxy O) |
Data derived from PubChem analogues and computational predictions .
Spectroscopic Signatures
While experimental spectral data for N-(6-Bromo-8-ethylquinolin-5-yl)benzamide is unavailable, related compounds provide insight:
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¹H NMR: Expected signals include a singlet for the amide proton (δ 10.2–10.8 ppm), aromatic protons in the quinoline ring (δ 7.5–9.0 ppm), and ethyl group resonances (δ 1.2–1.4 ppm for CH₃, δ 2.6–2.8 ppm for CH₂) .
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IR Spectroscopy: Strong absorbance near 1650 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Br vibration) .
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Mass Spectrometry: Molecular ion peak at m/z 354/356 (3:1 ratio for ⁷⁹Br/⁸¹Br isotopes) .
Synthesis and Reaction Pathways
Proposed Synthetic Route
The synthesis of N-(6-Bromo-8-ethylquinolin-5-yl)benzamide likely involves multi-step functionalization of a pre-brominated quinoline precursor. A plausible pathway, extrapolated from methods in , includes:
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Quinoline Bromination:
Electrophilic bromination of 8-ethylquinolin-5-amine using N-bromosuccinimide (NBS) in dichloromethane yields 6-bromo-8-ethylquinolin-5-amine. -
Amide Coupling:
Reaction with benzoyl chloride in the presence of a base (e.g., pyridine) forms the target benzamide.
Optimization Considerations
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Catalysis: Palladium-based catalysts (e.g., Pd(dppf)Cl₂) improve yields in bromoarene amidation .
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Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics .
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Temperature: Reactions typically proceed at 80–100°C under inert atmospheres to prevent decomposition .
Physicochemical and Pharmacological Properties
Solubility and Stability
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to high LogP; soluble in DMSO (50 mg/mL) and dichloromethane .
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Stability: Stable under ambient conditions but susceptible to photodegradation; storage at -20°C in amber vials recommended .
Hypothesized Bioactivity
Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For N-(6-Bromo-8-ethylquinolin-5-yl)benzamide:
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Anticancer Potential: Molecular docking studies of analogous compounds show affinity for kinase domains (e.g., binding energy ≤ -9.0 kcal/mol to EGFR) .
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Antimicrobial Activity: The bromine and ethyl groups may disrupt microbial cell membranes, akin to chloroquine derivatives .
Table 2: Comparative Binding Energies of Quinoline Analogues
Compound | Target Protein | Binding Energy (kcal/mol) |
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5h (from ) | 3ERT | -9.39 |
NSC174084 (from ) | HDAC8 | -8.72 |
Hypothesized Target | EGFR | -8.9 (predicted) |
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: Reverse-phase C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .
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TLC: Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf ≈ 0.45 .
Spectroscopic Confirmation
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X-ray Crystallography: Unavailable for this compound, but related structures show planar quinoline rings with dihedral angles <10° between substituents .
Applications and Industrial Relevance
Pharmaceutical Development
As a kinase inhibitor candidate, this compound could target:
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Oncology: Tyrosine kinase inhibition in breast and lung cancers .
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Neurodegeneration: Amyloid-β aggregation modulation in Alzheimer’s models .
Material Science
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Organic Semiconductors: The conjugated quinoline system may enable hole-transport properties in OLEDs .
Future Research Directions
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